
Boc-L-4-Br-Phe-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-4-Br-Phe-nitrile, also known as N-[(1S)-2-(4-bromophenyl)-1-cyanoethyl]-tert-butyl carbamate, is a chemical compound with the molecular formula C14H17BrN2O2 and a molecular weight of 325.2 g/mol . This compound is a derivative of phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a bromine atom at the para position.
Preparation Methods
The synthesis of Boc-L-4-Br-Phe-nitrile involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Potassium carbonate is used in N,N-dimethylformamide at 20°C for 4 hours.
Step 2: Ammonia and methanol are used at temperatures ranging from -50°C to 20°C for 0.25 hours.
Step 3: Triethylamine and trifluoroacetic anhydride are used in dichloromethane under an inert atmosphere at temperatures ranging from 0°C to 20°C for 3.5 hours.
Chemical Reactions Analysis
Boc-L-4-Br-Phe-nitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include potassium carbonate, ammonia, methanol, triethylamine, and trifluoroacetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-L-4-Br-Phe-nitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino group.
Chiral Recognition: It is used in the preparation of chiral monomers and polymers for enantioselective recognition of chiral molecules.
Pharmaceutical Research: The nitrile group in this compound is an important functional group in drug design, enhancing binding affinity and improving pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of Boc-L-4-Br-Phe-nitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form interactions with various enzymes and receptors, influencing their activity. The Boc group provides stability and protection to the amino group, allowing for selective reactions in complex biological systems .
Comparison with Similar Compounds
Boc-L-4-Br-Phe-nitrile can be compared with other similar compounds such as:
Boc-L-4-Bromophenylalanine: Similar structure but lacks the nitrile group.
Boc-L-4-Iodo-Phe-nitrile: Similar structure but with an iodine atom instead of bromine.
Boc-L-4-Fluoro-Phe-nitrile: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its combination of the Boc-protected amino group, the bromine-substituted phenyl ring, and the nitrile group, which together provide distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-1-cyanoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRQIMOQVSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
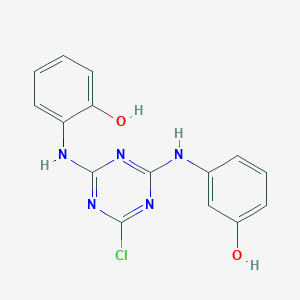
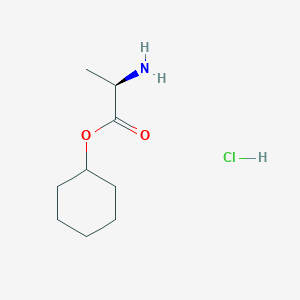
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
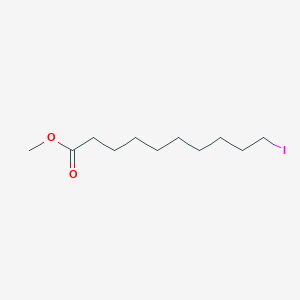
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)

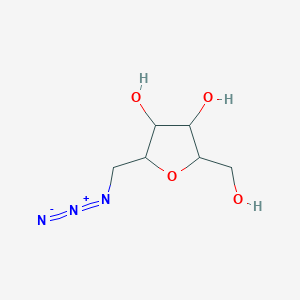
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
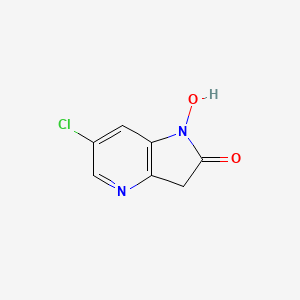
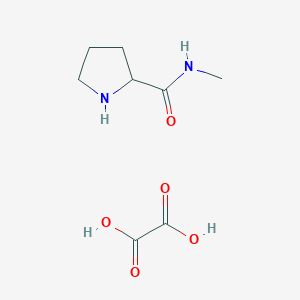
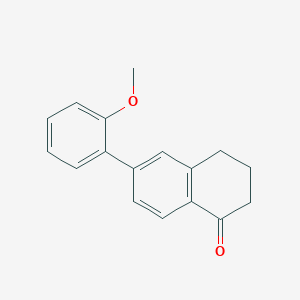
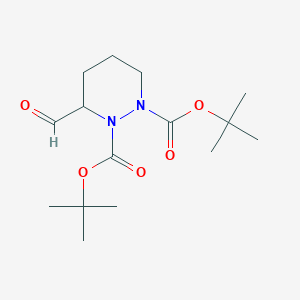

![5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B12276768.png)
